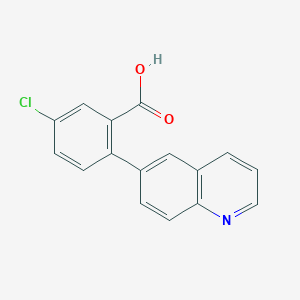

5-Chloro-2-(quinolin-6-yl)benzoic acid

Description

Properties

Molecular Formula |

C16H10ClNO2 |

|---|---|

Molecular Weight |

283.71 g/mol |

IUPAC Name |

5-chloro-2-quinolin-6-ylbenzoic acid |

InChI |

InChI=1S/C16H10ClNO2/c17-12-4-5-13(14(9-12)16(19)20)10-3-6-15-11(8-10)2-1-7-18-15/h1-9H,(H,19,20) |

InChI Key |

KOZPIKAWVNPPJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=C(C=C(C=C3)Cl)C(=O)O)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

a. 4-Chloro-2-(trifluoromethyl)benzoic Acid (CAS 142994-09-0)

- Structure : Chlorine at position 4 and trifluoromethyl at position 2.

- Key Differences: The trifluoromethyl group is a stronger electron-withdrawing group than quinoline, significantly altering acidity (pKa) and reactivity. This compound is used in agrochemicals and pharmaceuticals due to its metabolic stability .

- Data Comparison :

| Property | 5-Chloro-2-(quinolin-6-yl)benzoic Acid | 4-Chloro-2-(trifluoromethyl)benzoic Acid |

|---|---|---|

| Molecular Weight (g/mol) | ~299.7 (estimated) | 238.56 |

| Substituent Effects | Quinoline enhances π interactions | CF₃ increases electronegativity |

b. 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl Chloride (CAS 1160260-41-2)

- Structure : Benzoyl chloride with a chloro-fluoro-benzyloxy substituent.

- Key Differences : The benzyloxy group introduces steric bulk, and the chloride functional group increases reactivity for acylations. This compound is a synthetic intermediate rather than a bioactive molecule .

Heterocyclic Analogues

a. MK-3903 (5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid)

- Structure : Benzoic acid linked to a benzimidazole core via an ether bond.

- Key Differences: The benzimidazole moiety replaces quinoline, and a biphenyl group enhances hydrophobic interactions. MK-3903 is a potent AMP-activated protein kinase (AMPK) activator, highlighting the role of heterocycles in target engagement .

- Activity Comparison :

| Compound | Biological Activity | IC₅₀/EC₅₀ (nM) |

|---|---|---|

| This compound | Not reported | N/A |

| MK-3903 | AMPK activation | <10 |

b. Quinoline-6-carboxylic Acid (CAS 10349-57-2)

- Structure: Quinoline substituted with a carboxylic acid at position 4.

- Key Differences : The absence of a benzoic acid core reduces structural complexity. This compound is a precursor for metal-organic frameworks (MOFs) and coordination chemistry .

Functional Group Modifications

a. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 61727-33-1)

- Structure: Pyrimidine ring replaces quinoline, with a methylthio group at position 2.

- This compound is used in peptide-mimetic drug design .

b. 2-Chloro-6-hydroxybenzoic Acid (CAS 56961-31-0)

- Structure : Chlorine at position 2 and hydroxyl at position 5.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely reported method for constructing the aryl-aryl bond between the benzoic acid and quinoline units.

General Procedure

-

Starting Materials :

-

Catalytic System :

-

Reaction Conditions :

-

Workup :

Performance Data

Key Advantages : High regioselectivity, tolerance of functional groups, and scalability.

Ullmann-Type Coupling

Copper-mediated coupling serves as an alternative for systems sensitive to palladium.

Protocol

-

Reagents :

-

Conditions :

Limitations : Lower efficiency compared to Suzuki coupling and side product formation.

Critical Analysis of Methodologies

Functional Group Compatibility

-

Carboxylic Acid Handling : Ester protection (e.g., methyl ester) prevents metal coordination during coupling. Post-coupling hydrolysis (NaOH/EtOH, reflux) restores the acid.

-

Halogen Stability : Chlorine at the 5-position remains intact under Suzuki conditions but may undergo displacement in Ullmann reactions.

Solvent and Temperature Optimization

-

Polar Solvents : DMF or DMSO improves boronic acid solubility but may require higher temperatures.

-

Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

Elemental Analysis : Calculated for C₁₆H₁₀ClNO₂: C, 64.12; H, 3.36; N, 4.67. Found: C, 64.08; H, 3.39; N, 4.63.

Industrial Scalability Considerations

-

Cost-Efficiency : Pd recycling techniques (e.g., silica-immobilized catalysts) reduce expenses.

-

Waste Management : Cu residues require chelation prior to disposal.

Emerging Approaches

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-(quinolin-6-yl)benzoic acid?

The synthesis typically involves coupling reactions between halogenated benzoic acid derivatives and quinoline moieties. For example, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the quinolin-6-yl group to the benzoic acid scaffold. A related method involves reacting 5-chloro-2-hydroxybenzoic acid with a quinoline derivative under Mitsunobu conditions to form the ether bond . Post-synthetic modifications, such as ester hydrolysis or chlorination, may follow to achieve the final product.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures, even for small molecules with complex substituents . Key steps include:

- Data collection : High-resolution diffraction data from synchrotron or rotating anode sources.

- Structure solution : Direct methods (SHELXS) or intrinsic phasing (SHELXD).

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.

Example parameters: R1 < 0.05, wR2 < 0.12 for high-quality datasets .

Q. What analytical techniques confirm purity and structural integrity?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and absence of impurities.

- High-Performance Liquid Chromatography (HPLC) : Purity >97% (as in research-grade compounds) using C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]<sup>+</sup> or [M-H]<sup>-</sup> ions) .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence reactivity and biological activity?

Comparative studies with analogs (e.g., 5-Bromo-2-(quinolin-6-yl)benzoic acid) reveal that electron-withdrawing groups (e.g., Cl) enhance stability but reduce nucleophilic substitution rates. The quinoline ring’s planarity and π-stacking ability may modulate enzyme inhibition (e.g., binding to kinase ATP pockets) . For example, replacing chlorine with bulkier groups (e.g., trifluoromethyl) can alter binding kinetics by steric hindrance .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and SCXRD-derived bond lengths/angles .

- Dynamic vs. static disorder : For crystallographic anomalies (e.g., poor Rint), use twin refinement (SHELXL’s TWIN command) or higher-resolution datasets .

- Computational modeling : Density Functional Theory (DFT) to predict NMR shifts or IR spectra for comparison with experimental data .

Q. How does the compound interact with biological targets?

While direct data on this compound is limited, structurally similar benzoic acid derivatives exhibit enzyme inhibition via:

- Active-site binding : The carboxylic acid group chelates metal ions (e.g., zinc in metalloproteases) .

- Hydrogen bonding : Quinoline nitrogen forms H-bonds with catalytic residues (e.g., in kinases) .

In vitro assays (e.g., fluorescence polarization or surface plasmon resonance) are recommended to quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.